molecular formula C7H3ClN4 B3360832 Propanedinitrile, (6-chloropyrazinyl)- CAS No. 89876-64-2

Propanedinitrile, (6-chloropyrazinyl)-

Cat. No. B3360832
CAS RN: 89876-64-2
M. Wt: 178.58 g/mol
InChI Key: OKFDJDBIKRFFSK-UHFFFAOYSA-N
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Description

Propanedinitrile, also known as malononitrile, is a compound with the formula C3H2N2 . It is a colorless liquid that is mainly used as a precursor to other organic compounds .


Synthesis Analysis

The synthesis of propanedinitrile involves the reaction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate. The solution is heated to gentle reflux for 12 hours and then cooled in an ice bath .


Molecular Structure Analysis

The molecular structure of propanedinitrile is represented by the formula C3H2N2 . The InChI representation of the molecule is InChI=1S/C3H2N2/c4-2-1-3-5/h1H2 .


Physical And Chemical Properties Analysis

Propanedinitrile has a molecular weight of 66.0614 . It has a boiling temperature of 491.7 K and a critical temperature and pressure for the liquid and gas phases . The density of propanedinitrile varies with temperature .

Safety and Hazards

Propanedinitrile is combustible and there is a risk of fire and explosion. It is recommended to avoid open flames and use water spray or dry chemical extinguishers in case of a fire .

properties

IUPAC Name

2-(6-chloropyrazin-2-yl)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-4-11-3-6(12-7)5(1-9)2-10/h3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFDJDBIKRFFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530699
Record name (6-Chloropyrazin-2-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedinitrile, (6-chloropyrazinyl)-

CAS RN

89876-64-2
Record name (6-Chloropyrazin-2-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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